molecular formula C11H12FN3O2S B12906495 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole CAS No. 116850-66-9

3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12906495
CAS No.: 116850-66-9
M. Wt: 269.30 g/mol
InChI Key: CNEAOFIRLZNTDC-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole (CAS 116850-66-9) is a fluorinated 1,2,4-triazole derivative of interest in medicinal chemistry research. With a molecular formula of C11H12FN3O2S and a molecular weight of 269.3 g/mol , this compound is part of a class of heterocycles known for their significant biological and pharmacological properties . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, featured in numerous commercial drugs for its ability to interact with diverse biological targets . Research on structurally similar 4H-1,2,4-triazoles has demonstrated selective antagonism of strychnine-induced convulsions in preclinical models, suggesting potential as a chemical tool for investigating the glycinergic system and central nervous system (CNS) function . Furthermore, the 2-fluorophenyl substitution is a recognized pharmacophore in bioactive molecules. The ethylsulfonyl functional group is a key structural feature that can influence the compound's physicochemical properties and receptor binding affinity. This product is provided for non-human research purposes and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Properties

CAS No.

116850-66-9

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

3-ethylsulfonyl-5-(2-fluorophenyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C11H12FN3O2S/c1-3-18(16,17)11-14-13-10(15(11)2)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3

InChI Key

CNEAOFIRLZNTDC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(N1C)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-fluorophenyl)-4-methyl-1,2,4-triazole-5-thione

  • The starting material is often an aroyl thiosemicarbazide derivative, which undergoes cyclization.
  • Cyclization is typically performed by heating the thiosemicarbazide in an aqueous base such as sodium bicarbonate or sodium hydroxide at reflux temperatures (65–100 °C).
  • This yields the 3-aryl-3H-1,2,4-triazole-5-thione intermediate.

Alkylation to form 3-(2-fluorophenyl)-4-methyl-5-ethylthio-1,2,4-triazole

  • The triazole-5-thione is reacted with ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a mild base such as potassium carbonate or aqueous sodium hydroxide.
  • Suitable solvents include acetone, aqueous ethanol, tetrahydrofuran, or pyridine.
  • The reaction is conducted at room temperature to reflux for approximately 15 hours or longer.
  • This step produces the alkylthioether intermediate.

Oxidation to 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole

  • The alkylthioether is oxidized to the sulfonyl derivative using peracids.
  • Preferred oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium periodate.
  • For full oxidation to the sulfonyl stage, 2 equivalents of the peracid are used.
  • The oxidation is carried out at 0 °C to room temperature in solvents resistant to oxidation such as dichloromethane, chloroform, or acetic acid.
  • The reaction is typically stirred overnight to ensure complete conversion.
Step Reaction Type Reagents & Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Cyclization Aroyl thiosemicarbazide + aqueous NaHCO3 or NaOH Water 65–100 °C (reflux) Several hours ~70-80 Produces 3-aryl-1,2,4-triazole-5-thione intermediate
2 Alkylation 3-aryl-1,2,4-triazole-5-thione + ethyl halide + K2CO3 or NaOH Acetone, EtOH, THF, or pyridine RT to reflux ~15+ hours 60-85 Forms 3-(ethylthio) derivative
3 Oxidation Alkylthioether + m-CPBA (2 eq) CH2Cl2, CHCl3, or AcOH 0 °C to RT Overnight 75-90 Converts alkylthioether to ethylsulfonyl derivative
  • The cyclization step is critical for ring formation and is generally robust under basic aqueous conditions.
  • Alkylation efficiency depends on the choice of base and solvent; potassium carbonate in acetone is often preferred for cleaner reactions.
  • Oxidation with m-CPBA is selective and efficient, allowing control over oxidation state by adjusting equivalents of oxidant.
  • The sulfonyl derivative exhibits enhanced stability and distinct chemical properties compared to the sulfinyl or thioether precursors.
  • The presence of the 2-fluorophenyl substituent influences the electronic properties of the triazole ring, potentially affecting biological activity.
Compound Intermediate Key Reaction Reagents/Conditions Outcome
3-(2-fluorophenyl)-4-methyl-1,2,4-triazole-5-thione Cyclization of aroyl thiosemicarbazide Aqueous NaHCO3 or NaOH, reflux 65–100 °C Triazole-5-thione intermediate
3-(2-fluorophenyl)-4-methyl-5-ethylthio-1,2,4-triazole Alkylation with ethyl halide K2CO3 or NaOH, acetone or ethanol, RT to reflux Alkylthioether intermediate
3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole Oxidation of alkylthioether m-CPBA (2 eq), CH2Cl2, 0 °C to RT Sulfonyl derivative (target compound)

The preparation of 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole is well-established through a sequence of cyclization, alkylation, and oxidation steps. The process leverages standard organic synthesis techniques with careful control of reaction conditions to optimize yield and purity. The use of mild bases and selective oxidants such as m-chloroperoxybenzoic acid ensures efficient conversion to the sulfonyl derivative, which is the compound of interest for further pharmaceutical or agrochemical development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylsulfonyl (-SO₂C₂H₅) group acts as a strong electron-withdrawing substituent, activating the triazole ring for nucleophilic attacks. Key findings include:

Reaction TypeConditionsProducts/OutcomesReferences
Thiol DisplacementEthanol, reflux with NaSHThiolated triazole derivatives
Amine SubstitutionDMF, K₂CO₃, 80°CN-Alkylated analogs

Mechanistically, the sulfonyl group stabilizes transition states during nucleophilic substitution, as observed in copper-catalyzed cross-coupling reactions involving similar triazoles . The 2-fluorophenyl group enhances electrophilicity at the triazole C-5 position through inductive effects .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective electrophilic substitution due to fluorine's ortho/para-directing effects:

  • Nitration : Using HNO₃/H₂SO₄ yields mono-nitro derivatives at the para position relative to fluorine.

  • Halogenation : Bromine in acetic acid produces 3-bromo-5-(2-fluorophenyl) analogs .

Substituents on the triazole ring influence reaction rates. The methyl group at N-4 sterically hinders substitution at adjacent positions, directing reactivity to the C-5 site .

Oxidation-Reduction Dynamics

The ethylsulfonyl group participates in redox transformations:

ProcessReagentsOutcomeReferences
Sulfonyl ReductionLiAlH₄, THF, 0°CEthylthioether derivative
Triazole Ring OxidationH₂O₂, Fe(II) catalystRing-opened sulfonamide

Reduction of the sulfonyl group to a thioether is reversible under aerobic copper catalysis, enabling applications in dynamic combinatorial chemistry .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-triazole core participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylates, forming fused heterocycles . Key observations:

  • Dimroth Cyclization : Under basic conditions (DBU, DMF), the triazole rearranges to form imidazoline intermediates .

  • Copper-Mediated Coupling : Reacts with aryl azides to generate bis-triazole architectures via click chemistry .

Biological Interactions as Reaction Templates

While primarily focused on synthesis, the compound's interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : Coordinates with metalloenzymes (e.g., cytochrome P450) via sulfonyl oxygen and triazole nitrogen atoms, mimicking transition states .

  • Radical Scavenging : The fluorophenyl group stabilizes radicals during antioxidant assays, as shown in spin-trapping experiments .

Spectroscopic Characterization of Reactivity

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Shifts in triazole proton signals (δ 8.8–9.2 ppm) confirm substitution patterns .

  • IR Spectroscopy : S=O stretches (1130–1185 cm⁻¹) and C-F vibrations (1220–1250 cm⁻¹) track functional group changes .

Comparative Reactivity with Analogues

Replacing the ethylsulfonyl group with methylsulfonyl (as in PubChem CID 164013 ) reduces steric bulk, accelerating nucleophilic substitution but decreasing thermal stability. Fluorine substitution on the phenyl ring enhances oxidative stability compared to non-fluorinated analogs .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity :
    • Research has indicated that triazole derivatives exhibit significant antifungal properties. The specific compound has been evaluated against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa. Studies have shown that it demonstrates effective inhibition at low concentrations (minimum inhibitory concentration ≤ 25 µg/mL) compared to standard antifungal agents like fluconazole .
  • Antimicrobial Properties :
    • The compound has also displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents .
  • Potential Antimalarial Activity :
    • There is ongoing research into the synthesis of new derivatives based on the triazole framework for their potential as antimalarial agents. The structural modifications of triazoles have been linked to enhanced biological activity against malaria parasites, indicating a promising avenue for future drug development .

Agricultural Applications

  • Fungicides :
    • Given its antifungal properties, 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole could be utilized as a fungicide in agriculture. The ability to inhibit fungal pathogens can help protect crops from diseases, thereby improving yield and quality.
  • Plant Growth Regulators :
    • Some studies suggest that triazole compounds may also function as plant growth regulators, influencing plant metabolism and growth patterns. This aspect opens up possibilities for using such compounds to enhance agricultural productivity .

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives for their antifungal activity against clinical isolates of Candida. The results indicated that certain derivatives, including 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole, exhibited superior efficacy compared to traditional antifungals, suggesting its potential as a treatment option for fungal infections in immunocompromised patients .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening of various triazole compounds, 3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole was found to possess significant activity against multiple bacterial strains. The study highlighted its mechanism of action and potential for integration into therapeutic regimens aimed at combating resistant bacterial infections .

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets include enzymes, receptors, or cellular pathways.
  • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Structural and Functional Group Variations

    The table below highlights key structural differences and similarities between the target compound and related triazole derivatives:

    Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
    3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole 5-(2-fluorophenyl), 3-(ethylsulfonyl), 4-methyl Sulfonyl, fluorophenyl Potential CNS activity (e.g., hyperreflexia treatment)
    5-Ethylsulfonyl-4-methyl-3-phenyl-4H-1,2,4-triazole 3-phenyl, 5-(ethylsulfonyl), 4-methyl Sulfonyl, phenyl Studied for CNS disorders; lacks fluorine, reducing electronegativity
    3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3-(4-chlorophenyl), 5-(sulfanyl-CF₃-benzyl) Chlorophenyl, trifluoromethyl, sulfanyl Enhanced lipophilicity; potential antimicrobial agent
    3-((3-Fluorobenzyl)thio)-4-methyl-5-(2,4-difluorophenyl)-4H-1,2,4-triazole 5-(2,4-difluorophenyl), 3-(thio-3-fluorobenzyl) Thioether, difluorophenyl Antibacterial activity against S. aureus and E. coli
    2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 3-(2-fluorophenyl), 5-mercapto, imino-phenol Mercapto, phenolic Low toxicity (Class IV); antifungal potential

    Biological Activity

    3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole, with the CAS number 116850-66-9, is a compound belonging to the 1,2,4-triazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections provide a detailed examination of its biological activity, including data tables and relevant case studies.

    • Molecular Formula : C11H12FN3O2S
    • Molar Mass : 269.30 g/mol
    • Structure : The compound features a triazole ring substituted with an ethylsulfonyl group and a fluorophenyl moiety.

    Biological Activity Overview

    The biological activity of 3-(ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole has been investigated in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.

    Antimicrobial Activity

    Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular:

    • In vitro studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • The compound's structure suggests that it may interact with bacterial enzymes or cell wall synthesis pathways.

    Anti-inflammatory Activity

    A study evaluating the anti-inflammatory properties of similar triazole derivatives demonstrated:

    • Cytokine Modulation : Compounds exhibited the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
    • Toxicity Assessment : At a concentration of 100 µg/mL, the tested compounds showed low toxicity with viable cell counts ranging from 94.71% to 96.72%, comparable to controls .

    Study 1: Evaluation of Biological Activity

    A comprehensive study synthesized new 1,2,4-triazole derivatives and evaluated their biological activities:

    • Cytokine Release : The strongest anti-inflammatory effects were observed in compounds structurally similar to 3-(ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole. Notably, compounds showed a reduction in TNF-α production by 44% to 60% at optimal doses .
    CompoundTNF-α Reduction (%)Viability (%)
    3a6096.01
    3c5595.00
    Control (IBU)-96.01

    Study 2: Structure-Activity Relationship (SAR)

    The pharmacological profile of triazoles has been summarized in numerous reviews:

    • Broad Spectrum Activity : The triazole scaffold is noted for its antifungal, antibacterial, anticancer, and anti-inflammatory properties .
    • SAR Insights : Variations in substituents on the triazole ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups like fluorine enhances antimicrobial efficacy against resistant strains .

    Q & A

    Q. Property Calculation :

    • Bandgap: Direct gap ~3.2–3.4 eV (comparable to triazole-based crystals).
    • Hyperpolarizability (β): ~4.99 × 10⁻³⁰ esu, indicating nonlinear optical potential.

    Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures .

    Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antifungal activity?

    • Systematic SAR Analysis :
    • Synthesize analogs with systematic substituent variations (e.g., alkylthio, aryl groups).
    • Test activity against C. albicans and correlate with logP values (e.g., decylthio derivatives show 4x higher activity than methylthio).
    • Use multivariate regression to identify dominant factors (e.g., Hansch parameters) .

    Q. How does molecular docking elucidate its interaction with fungal histidine kinase (EC 2.7.13.3)?

    • Protocol :

    Protein Preparation : Retrieve histidine kinase structure (PDB ID: 3DRA); optimize via CHARMM.

    Ligand Docking : Use AutoDock Vina with Lamarckian GA. Key interactions:

    • Sulfonyl oxygen forms H-bonds with Arg-377.
    • Fluorophenyl group engages in π-π stacking with Phe-422.

    Validation : Compare binding affinity (∆G = −9.2 kcal/mol) with known inhibitors .

    Q. What experimental and computational methods validate crystallographic data for this compound?

    • Crystallography Workflow :

    Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.

    Refinement : SHELXL for structure solution; R-factor < 0.03.

    Validation : Check CIF files with PLATON/CHECKCIF for symmetry and displacement errors .

    Tables for Key Findings

    Q. Table 1: Antifungal Activity of Triazole Derivatives

    SubstituentMIC (µg/mL, C. albicans)logP
    -SCH₃642.1
    -SC₁₀H₂₁ (decylthio)165.8
    -SO₂C₂H₅ (target)323.4

    Q. Table 2: Computational Parameters for Optical Properties

    PropertyNon-Optimized StructureOptimized Structure
    Bandgap (eV)3.43.2
    Hyperpolarizability (β)4.99 × 10⁻³⁰ esu7.72 × 10⁻³⁰ esu

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